molecular formula C21H21BrFN5O2S B4568189 N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide

N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide

Cat. No.: B4568189
M. Wt: 506.4 g/mol
InChI Key: PFGZCDUNMGOHRH-UHFFFAOYSA-N
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Description

N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H21BrFN5O2S and its molecular weight is 506.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide is 505.05834 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Triazole Derivatives

    The chemical has been involved in the synthesis and characterization of various 1,2,4-triazole derivatives. These derivatives demonstrate significant biological activity, including potential antimicrobial properties (Shukla et al., 2014).

  • Formation of Antimicrobial Agents

    It has been used in creating compounds with potential antimicrobial activity, particularly against various bacteria and fungi. This includes the synthesis of fluorobenzamides containing thiazole and thiazolidine (Desai et al., 2013).

Anticancer Activity

  • Anticancer Agent Synthesis

    The compound has been utilized in the synthesis of new benzothiazole acylhydrazones, which are being explored for their anticancer properties. This is particularly relevant in the context of benzothiazole derivatives as potential anticancer agents (Osmaniye et al., 2018).

  • Development of Novel Anticancer Compounds

    Research has included the creation of novel 1,2,4-triazoles that have been evaluated for their antimicrobial activities and potential as anticancer agents. This further underscores the compound's role in the development of new medicinal chemistries (Bhat et al., 2004).

Additional Applications

  • Exploration in Medicinal Chemistry

    The compound has been part of extensive research in medicinal chemistry, contributing to the development of a variety of heterocyclic compounds that may possess diverse biological activities, such as antibacterial, antiviral, antioxidant, and anticancer properties (Mabkhot et al., 2017).

  • Radiosynthesis for Neurological Research

    There is research involving the radiosynthesis of related compounds for use in gamma-emission tomography, which is pivotal in neurological studies and drug development (Mertens et al., 1994).

Properties

IUPAC Name

N-[2-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFN5O2S/c1-2-28-18(11-12-24-20(30)16-5-3-4-6-17(16)23)26-27-21(28)31-13-19(29)25-15-9-7-14(22)8-10-15/h3-10H,2,11-13H2,1H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGZCDUNMGOHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide

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